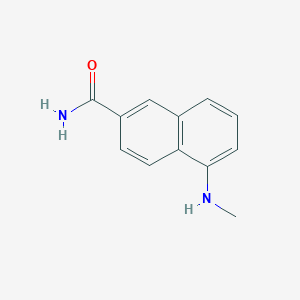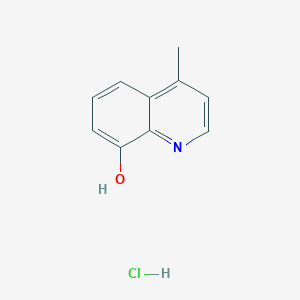
5-(Methylamino)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)-2-naphthamide is an organic compound that belongs to the class of naphthamide derivatives It is characterized by the presence of a methylamino group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-naphthamide typically involves the reaction of 2-naphthoic acid with methylamine under specific conditions. One common method is the condensation reaction, where 2-naphthoic acid is reacted with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthamide derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthamide derivatives.
Substitution: Halogenated or alkylated naphthamide derivatives.
Scientific Research Applications
5-(Methylamino)-2-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-naphthamide: Similar structure but with an additional methyl group on the amino group.
2-Naphthamide: Lacks the methylamino group, resulting in different chemical properties.
Naphthoquinone derivatives: Oxidized forms of naphthamide compounds.
Uniqueness
5-(Methylamino)-2-naphthamide is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(methylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14-11-4-2-3-8-7-9(12(13)15)5-6-10(8)11/h2-7,14H,1H3,(H2,13,15) |
InChI Key |
NNPZHQKAVHNJAN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)


![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)

![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)



![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)



